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Introduction

Plantaricin 149 (PIn149) is a bacteriocin produced by Lactobacillus plantarum, a Gram-positive
bacterium. It is a cationic antimicrobial peptide (AMP) that exhibits inhibitory activity against
various pathogenic bacteria, including Staphylococcus aureus and Listeria monocytogenes.
The proposed mechanism of action for PIn149 involves an initial electrostatic attraction to the
negatively charged bacterial cell membrane. Upon interaction, the peptide is believed to adopt
an a-helical structure and accumulate on the membrane surface, leading to disruption and
eventual cell lysis in a "carpet-like" model.

Transmission Electron Microscopy (TEM) is an invaluable high-resolution imaging technique for
elucidating the ultrastructural changes in bacteria induced by antimicrobial agents like PIn149.
TEM enables direct visualization of morphological alterations, such as membrane damage,
intracellular disorganization, and effects on cell division, providing critical insights into the
peptide's mechanism of action. These detailed observations are crucial for the development
and optimization of new antimicrobial therapies.

Data Presentation: Quantitative Analysis of PIn149
Derivative Effects
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While quantitative TEM data for the native PIn149 peptide is not extensively available, studies
on its derivatives provide significant insights. The following table summarizes the quantitative
analysis of division septum errors in S. aureus cells treated with a potent derivative, PIn149-
PEP20, as observed by TEM.

Percentage of

Cells with Statistical
Treatment . . L
Concentration Division Significance Reference
Group
Septum Errors  (p-value)
(%)
Untreated
0 21+10 -
Control
PIn149-PEP20 1xMIC 61 + 20 <104
PIn149-PEP20 4 x MIC 54 +12 <104

MIC: Minimum Inhibitory Concentration

Key Morphological Observations via TEM

TEM studies on bacteria treated with PIn149 and its derivatives have revealed several key
ultrastructural changes:

 Membrane Damage: Disruption and rupture of the cell membrane are common observations,
consistent with the proposed membrane-targeting mechanism.

« Intralamellar Structures: The appearance of mesosome-like structures within the cell has
been noted.

e Errors in Division Septum: A significant increase in the frequency of errors in the formation of
the division septum during cell replication is a key finding.

o Loss of Cytoplasmic Content: In some cases, severe membrane damage leads to the
leakage and loss of intracellular contents.

Experimental Protocols
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This section provides a detailed methodology for studying the effects of PIn149 on bacteria
using TEM.

Bacterial Culture and Treatment

Bacterial Strain:Staphylococcus aureus ATCC 25923 is a commonly used strain for this type
of analysis.

Culture Preparation: Inoculate the bacterial strain in a suitable broth medium (e.g., Mueller-
Hinton Broth) and incubate until it reaches the mid-logarithmic growth phase.

Determination of MIC: Perform a standard broth microdilution assay to determine the
Minimum Inhibitory Concentration (MIC) of PIn149 against the chosen bacterial strain.

Treatment: Treat the bacterial cultures with PIn149 at various concentrations (e.g., sub-MIC,
1x MIC, and supra-MIC) for a predetermined period (e.g., 1-4 hours). An untreated culture
should be maintained as a negative control.

Sample Preparation for TEM

This protocol is adapted from standard methods for preparing bacterial samples for TEM.

Harvesting: Centrifuge the treated and control bacterial suspensions to obtain cell pellets.

Primary Fixation: Resuspend the pellets in a primary fixative solution (e.g., 2.5%
glutaraldehyde in 0.1 M cacodylate or phosphate buffer, pH 7.2-7.4) and incubate for at least
2 hours at room temperature or overnight at 4°C. The volume of fixative should be at least 3-
4 times the volume of the sample.

Washing: Centrifuge the fixed cells and wash them three times with the same buffer used for
fixation to remove excess glutaraldehyde.

Secondary Fixation: Post-fix the cells in a secondary fixative solution (e.g., 1% osmium
tetroxide in the same buffer) for 1-2 hours at room temperature. This step enhances the
contrast of membranes.

Washing: Wash the cells again with the buffer and then with distilled water to remove the
osmium tetroxide.
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Dehydration: Dehydrate the samples through a graded series of ethanol or acetone (e.qg.,
30%, 50%, 70%, 90%, and 100%) for 10-15 minutes at each concentration.

Infiltration: Gradually infiltrate the dehydrated samples with an epoxy resin (e.g., Epon or
Spurr's resin) by incubating them in increasing concentrations of resin mixed with the
dehydration solvent.

Embedding and Polymerization: Transfer the infiltrated samples into embedding molds filled
with fresh resin and polymerize them in an oven at the temperature and for the duration
specified for the chosen resin (e.g., 60°C for 48 hours).

Ultrathin Sectioning: Use an ultramicrotome to cut ultrathin sections (70-90 nm) of the resin-
embedded samples.

Staining: Mount the sections on copper grids and post-stain them with heavy metal salts,
such as 3% uranyl acetate followed by lead citrate, to enhance contrast.

TEM Imaging and Analysis

Imaging: Examine the stained sections using a transmission electron microscope operating
at an appropriate accelerating voltage (e.g., 80-120 kV).

Image Acquisition: Capture digital images of representative cells from each treatment group.

Analysis: Analyze the images to identify and document morphological changes. For
guantitative analysis, use image analysis software to measure parameters such as cell wall
thickness, cell diameter, and the percentage of cells exhibiting specific features like division
septum errors.

Visualizations
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Caption: Experimental workflow for TEM analysis of PIn149 effects on bacteria.
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microscopy-to-study-pln149-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b12384964?utm_src=pdf-body-img
https://www.benchchem.com/product/b12384964#using-transmission-electron-microscopy-to-study-pln149-effects
https://www.benchchem.com/product/b12384964#using-transmission-electron-microscopy-to-study-pln149-effects
https://www.benchchem.com/product/b12384964#using-transmission-electron-microscopy-to-study-pln149-effects
https://www.benchchem.com/product/b12384964#using-transmission-electron-microscopy-to-study-pln149-effects
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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